molecular formula C5H5FO B1407861 3-Ethynyl-3-fluorooxetane CAS No. 1352492-39-7

3-Ethynyl-3-fluorooxetane

Cat. No.: B1407861
CAS No.: 1352492-39-7
M. Wt: 100.09 g/mol
InChI Key: BAIFADOAFOCMFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-fluorooxetane typically involves the use of fluorinated precursors and ethynylation reactions. One common method is the nucleophilic substitution reaction, where a fluorinated oxetane precursor is reacted with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluorooxetane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxetanes, ethylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-3-chlorooxetane: Similar in structure but with a chlorine atom instead of fluorine.

    3-Ethynyl-3-bromooxetane: Contains a bromine atom instead of fluorine.

    3-Ethynyl-3-iodooxetane: Features an iodine atom in place of fluorine.

Uniqueness

3-Ethynyl-3-fluorooxetane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

3-ethynyl-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIFADOAFOCMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynyl-3-fluorooxetane
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3-Ethynyl-3-fluorooxetane
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3-Ethynyl-3-fluorooxetane
Reactant of Route 5
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Reactant of Route 6
3-Ethynyl-3-fluorooxetane

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